molecular formula C25H28O3 B1485784 2-(4-Trityloxybutoxy)-ethanol CAS No. 1020728-56-6

2-(4-Trityloxybutoxy)-ethanol

Cat. No.: B1485784
CAS No.: 1020728-56-6
M. Wt: 376.5 g/mol
InChI Key: MRSHOVVMXQFPAI-UHFFFAOYSA-N
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Description

2-(4-Trityloxybutoxy)-ethanol is a synthetic organic compound characterized by a trityl (triphenylmethyl) ether group attached to a butoxy chain, which is further linked to an ethanol moiety. The trityl group is widely employed in organic synthesis as a protecting group for alcohols due to its steric bulk and stability under basic conditions. Its synthesis would involve etherification reactions, similar to the methods described for silyl-protected ethanols (e.g., t-butyldiphenylsilyl chloride reacting with ethylene glycol derivatives).

Properties

IUPAC Name

2-(4-trityloxybutoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O3/c26-18-21-27-19-10-11-20-28-25(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-9,12-17,26H,10-11,18-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSHOVVMXQFPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Trityloxybutoxy)-ethanol typically involves the reaction of trityl chloride with 4-hydroxybutanol in the presence of a base such as pyridine. The reaction proceeds via the formation of an ether linkage between the trityl group and the butanol chain. The general reaction scheme is as follows:

    Step 1: Dissolve trityl chloride in anhydrous dichloromethane.

    Step 2: Add 4-hydroxybutanol to the solution.

    Step 3: Introduce pyridine as a base to facilitate the reaction.

    Step 4: Stir the reaction mixture at room temperature for several hours.

    Step 5: Purify the product by column chromatography to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Trityloxybutoxy)-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The trityl group can be reduced under specific conditions to yield a simpler hydrocarbon structure.

    Substitution: The hydroxyl group in the ethanol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can facilitate the reduction of the trityl group.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(4-Trityloxybutoxy)acetaldehyde or 2-(4-Trityloxybutoxy)acetic acid.

    Reduction: Formation of simpler hydrocarbons or alcohols.

    Substitution: Formation of various substituted ethers or esters.

Scientific Research Applications

2-(4-Trityloxybutoxy)-ethanol has several scientific research applications, including:

    Organic Synthesis: Used as a protecting group for alcohols in multi-step organic synthesis.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-Trityloxybutoxy)-ethanol involves its ability to interact with various molecular targets. The trityl group can stabilize reactive intermediates, while the ethanol moiety can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(4-Trityloxybutoxy)-ethanol with three structurally related compounds, focusing on molecular properties, applications, and stability. Data are inferred from analogous compounds in the provided evidence.

Property This compound 2-(t-Butyldiphenylsilyloxy)ethanol 2-(4-Methoxyphenyl)ethanol 2-[2-(4-Tetramethylbutylphenoxy)ethoxy]ethanol
Molecular Formula C₃₃H₃₆O₃ (inferred) C₁₈H₂₄O₂Si C₉H₁₂O₂ C₂₀H₃₄O₃
Molecular Weight (g/mol) ~504.6 (calculated) 324.47 152.19 322.49
Protecting Group Trityl (triphenylmethyl) t-Butyldiphenylsilyl (TBDPS) Methoxyphenyl Tetramethylbutylphenoxy
Boiling Point Not reported Not reported Not reported 402.6°C (SDS data)
Stability Stable under basic conditions; acid-labile Acid-labile; stable to nucleophiles Stable under mild acidic/basic conditions High thermal stability (flash point: 197.3°C)
Applications Alcohol protection in synthesis Intermediate in ester synthesis Flavoring agent, pharmaceutical intermediate Surfactant, industrial research
Toxicity Not reported Limited data (crude product used directly) No acute toxicity reported Classified for eye damage and aquatic toxicity

Key Structural and Functional Differences

Protecting Group Efficacy: The trityl group in this compound offers superior steric protection compared to silyl (e.g., TBDPS) or methoxyphenyl groups, making it ideal for multi-step syntheses requiring prolonged stability. However, its bulkiness may reduce solubility in polar solvents. Silyl-protected analogs (e.g., 2-(t-butyldiphenylsilyloxy)ethanol) are more resistant to nucleophilic attack but require fluoride ions for deprotection, limiting their use in specific reaction conditions.

Thermal and Chemical Stability: The tetramethylbutylphenoxy derivative () exhibits high thermal stability (boiling point >400°C), suited for industrial applications. In contrast, trityl ethers decompose under acidic conditions, necessitating controlled environments.

Biological and Environmental Impact: 2-(4-Methoxyphenyl)ethanol () is utilized in flavorings and pharmaceuticals due to low toxicity, whereas the tetramethylbutylphenoxy compound poses significant aquatic hazards (Category 3 long-term toxicity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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